

ASTX029: A Technical Guide to a Novel Dual-Mechanism ERK Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ASTX029, also known as beroterkib, is a potent and selective, orally bioavailable small molecule inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2] As key components of the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1 and ERK2 are crucial transducers of extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[2][3] The MAPK pathway is frequently dysregulated in various human cancers, making ERK1/2 attractive therapeutic targets.[3] ASTX029 distinguishes itself through a dual mechanism of action, inhibiting both the catalytic activity of ERK and its activating phosphorylation by MEK, offering a more comprehensive suppression of the MAPK pathway. This document provides a detailed technical overview of the chemical structure, properties, and key experimental methodologies related to ASTX029.

Chemical Structure and Properties

ASTX029 is a complex heterocyclic molecule with the IUPAC name (2R)-2-(6-{5-chloro-2-[(oxan-4-yl)amino]pyrimidin-4-yl}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide. Its chemical and physical properties are summarized in the tables below.

Chemical Identifiers



Identifier	Value
IUPAC Name	(2R)-2-(6-{5-chloro-2-[(oxan-4-yl)amino]pyrimidin-4-yl}-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide
SMILES	CINVALID-LINK C1=CC(=CC(=C1)F)OC">C@HN2CC3=C(C2= O)C=C(C=C3)C4=NC(=NC=C4CI)NC5CCOCC5
CAS Number	2095719-92-7

Physicochemical Properties

Property	Value
Molecular Formula	C29H31CIFN5O5
Molecular Weight	584.04 g/mol
Appearance	White to off-white solid
Solubility	DMSO: 100 mg/mL (171.22 mM) Water: Insoluble
XLogP3-AA	2.9

Mechanism of Action and Signaling Pathway

ASTX029 is a highly potent and selective dual-mechanism inhibitor of ERK1 and ERK2. Its unique binding mode allows it to not only block the catalytic activity of ERK but also to prevent the phosphorylation of ERK by its upstream kinase, MEK. This dual inhibition leads to a more profound and sustained suppression of the MAPK signaling pathway, which is a critical driver of cell proliferation and survival in many cancers.

The RAS-RAF-MEK-ERK cascade is a central signaling pathway that relays extracellular signals from receptor tyrosine kinases to the nucleus. Mutations in components of this pathway, such as BRAF and RAS, are common in human cancers and lead to its constitutive activation. By targeting the terminal kinases in this cascade, **ASTX029** can effectively block the

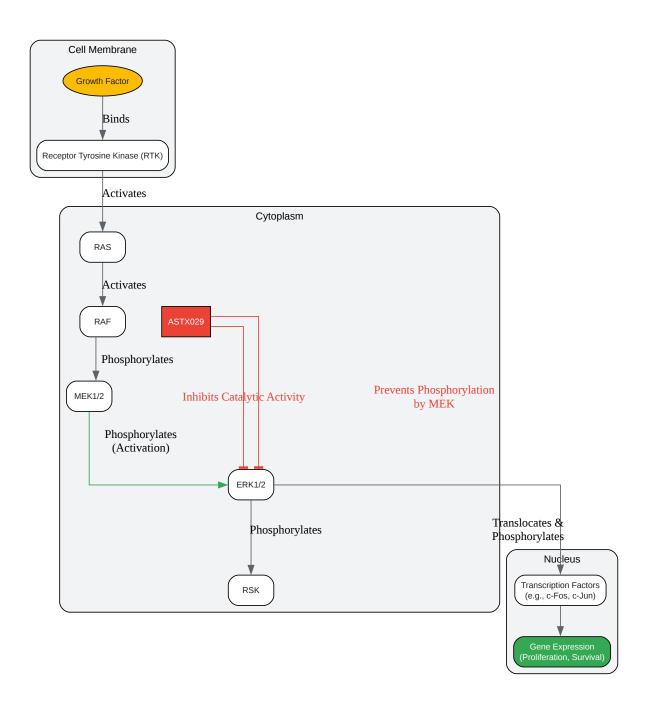






downstream signaling outputs, including the phosphorylation of substrates like Ribosomal S6 Kinase (RSK), leading to cell cycle arrest and apoptosis in cancer cells with MAPK pathway-activating mutations.





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Figure 1. Simplified MAPK signaling pathway and the dual mechanism of ASTX029.



Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the activity of **ASTX029**, based on methodologies reported in the literature.

In Vitro Cell Proliferation Assay (AlamarBlue)

This assay quantitatively measures cell proliferation and viability. Metabolically active cells reduce the AlamarBlue reagent, resulting in a fluorescent signal proportional to the number of viable cells.

Methodology:

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **ASTX029** or vehicle control (e.g., DMSO) for a specified duration (e.g., 72-96 hours).
- AlamarBlue Addition: Add AlamarBlue reagent to each well at 10% of the total volume.
- Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.
- Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the
 percentage of cell viability against the logarithm of the drug concentration and fitting the data
 to a dose-response curve.



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Figure 2. General workflow for an in vitro cell proliferation assay.

In-Cell Phosphorylation Assays (MSD)

Meso Scale Discovery (MSD) assays are used to quantify the levels of phosphorylated proteins, such as pERK and its substrate pRSK, in cell lysates.

Methodology:

- Cell Treatment: Plate cells and treat with different concentrations of ASTX029 for a specified time (e.g., 2 hours).
- Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- MSD Assay:
 - Add blocking solution to the MSD plate and incubate.
 - Wash the plate and add cell lysates.
 - Incubate to allow capture of the target protein.
 - Wash and add the detection antibody (e.g., SULFO-TAG labeled anti-total ERK).
 - Incubate to allow antibody binding.
 - Wash and add MSD Read Buffer.
- Signal Detection: Read the plate on an MSD instrument to measure the electrochemiluminescence signal.
- Data Analysis: Normalize the phosphoprotein signal to the total protein signal or total protein concentration and determine the IC50 for inhibition of phosphorylation.

In Vivo Tumor Xenograft Studies



These studies evaluate the anti-tumor efficacy of ASTX029 in an animal model.

Methodology:

- Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A375 melanoma or HCT116 colorectal cancer cells) into immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization and Treatment: Randomize the mice into treatment and control groups.
 Administer ASTX029 orally at various doses and schedules. The control group receives a vehicle.
- Tumor Measurement: Measure tumor volume periodically (e.g., twice weekly) using calipers.
- Monitoring: Monitor the body weight and general health of the mice throughout the study.
- Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
- Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor activity.

Summary of In Vitro and In Vivo Activity

ASTX029 has demonstrated potent activity in a wide range of cancer cell lines harboring MAPK pathway mutations. Furthermore, it has shown significant anti-tumor efficacy in various preclinical xenograft models.

In Vitro Proliferation IC50 Values

Cell Line	Cancer Type	Mutation	IC50 (nM)
A375	Melanoma	BRAF V600E	3.4
HCT116	Colorectal	KRAS G13D	28
Various	Various	BRAF, KRAS, or NRAS	1.8 - 380



In Vitro Phosphorylation Inhibition IC50 Values

Cell Line	Target	IC50 (nM)
A375	pRSK	3.3
HCT116	pRSK	4.0

Conclusion

ASTX029 is a promising clinical candidate with a novel dual-mechanism of action that leads to a robust inhibition of the MAPK signaling pathway. Its potent in vitro and in vivo anti-tumor activity in models with MAPK pathway alterations highlights its therapeutic potential for the treatment of a broad range of cancers. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on or interested in this class of targeted therapies. **ASTX029** is currently being evaluated in a Phase I/II clinical trial for patients with advanced solid tumors (NCT03520075).

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